Methohexital Methohexital Methohexital is a barbiturate, the structure of which is that of barbituric acid substituted at N-1 by a methyl group and at C-5 by allyl and 1-methylpent-2-ynyl groups. It has a role as an intravenous anaesthetic and a drug allergen. It is a member of barbiturates and an acetylenic compound. It is a conjugate acid of a methohexital(1-).
Methohexital is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
An intravenous anesthetic with a short duration of action that may be used for induction of anesthesia.
Methohexital is a Barbiturate.
Methohexital is a rapid, short-acting barbituric acid derivative, with anesthetic activity. Methohexital binds to the chloride ionophore site of the gamma-aminobutyric acid (GABA)-A/chloride ionophore receptor complex, thereby enhancing the inhibitory actions of GABA-A in the brain. This leads to synaptic inhibition, decreased neuronal excitability, and induction of anesthesia. In addition, this agent decreases glutamate (Glu) responses.
Methohexital is only found in individuals that have used or taken this drug. It is an intravenous anesthetic with a short duration of action that may be used for induction of anesthesia. Methohexital binds at a distinct binding site associated with a Cl- ionopore at the GABAA receptor, increasing the duration of time for which the Cl- ionopore is open. The post-synaptic inhibitory effect of GABA in the thalamus is, therefore, prolonged.
See also: Methohexital Sodium (active moiety of).
Brand Name: Vulcanchem
CAS No.: 151-83-7
VCID: VC0535127
InChI: InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)
SMILES: CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C
Molecular Formula: C14H18N2O3
Molecular Weight: 262.30 g/mol

Methohexital

CAS No.: 151-83-7

Cat. No.: VC0535127

Molecular Formula: C14H18N2O3

Molecular Weight: 262.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Methohexital - 151-83-7

Specification

CAS No. 151-83-7
Molecular Formula C14H18N2O3
Molecular Weight 262.30 g/mol
IUPAC Name 5-hex-3-yn-2-yl-1-methyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)
Standard InChI Key NZXKDOXHBHYTKP-UHFFFAOYSA-N
SMILES CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C
Canonical SMILES CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C
Appearance Solid powder

Introduction

Chemical Structure and Properties

Molecular Characteristics

Methohexital’s chemical structure underpins its pharmacokinetic profile:

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O₃
Molecular Weight262.3 g/mol
CAS Number151-83-7 (free acid)
309-36-4 (sodium salt)
SolubilityFreely soluble in water (as sodium salt)
pKa7.73 (acidic)
logP (octanol/water)1.8–2.29

The sodium salt formulation (methohexital sodium) is preferred for clinical use due to enhanced water solubility, with a pH of 10–11 for 1% solutions . The compound’s lipophilicity facilitates rapid penetration of the blood-brain barrier, contributing to its quick onset of action .

Structural Activity Relationships

Methohexital’s allyl and methyl-pentynyl side chains confer reduced lipid solubility compared to thiopental, shortening its duration of action. The absence of a sulfur atom in its structure differentiates it from thiobarbiturates, minimizing histamine release and associated allergic reactions .

Pharmacological Profile

Mechanism of Action

Methohexital potentiates GABA-mediated chloride influx by binding to a distinct site on the GABAₐ receptor complex, prolonging the opening of chloride ion channels . This hyperpolarizes neuronal membranes, inhibiting synaptic transmission. Unlike benzodiazepines, methohexital exhibits GABA-mimetic activity independent of endogenous GABA, enabling potent anesthetic effects .

Pharmacodynamic Effects

  • Central Nervous System: Rapid induction of unconsciousness (30–60 seconds IV) with minimal analgesic properties .

  • Cardiovascular: Transient hypotension due to peripheral vasodilation and mild myocardial depression .

  • Respiratory: Dose-dependent suppression of ventilatory drive, necessitating controlled administration .

Clinical Applications

Anesthesia Induction

Methohexital remains a first-line agent for rapid-sequence intubation, with an IV dose of 1–1.5 mg/kg producing unconsciousness within one arm-brain circulation time . Its short context-sensitive half-life (5.6 ± 2.7 minutes) allows precise titration, minimizing postoperative sedation .

Procedural Sedation

In outpatient dentistry, rectal (10–15 mg/kg) or IM (6.6–10 mg/kg) methohexital provides effective sedation for brief procedures, with recovery within 15–30 minutes .

Electroconvulsive Therapy (ECT)

Methohexital’s pro-convulsant properties and rapid clearance make it ideal for ECT, where it enhances seizure duration without prolonging recovery .

SystemAdverse EffectsIncidence
RespiratoryApnea, laryngospasm10–15%
CardiovascularHypotension, arrhythmias5–10%
NeuromuscularHiccups, myoclonus20–30%
AllergicRash, anaphylaxis (rare)<1%

Data aggregated from .

Contraindications

  • Porphyria (induces δ-aminolevulinic acid synthase) .

  • Severe cardiovascular instability .

  • Hypersensitivity to barbiturates .

Pharmacokinetics and Metabolism

Absorption and Distribution

  • Bioavailability: 100% (IV), 17% (rectal) .

  • Protein Binding: 73% .

  • Volume of Distribution: 1.1–1.8 L/kg, indicating extensive tissue distribution .

Metabolism and Elimination

Hepatic oxidation via cytochrome P450 isoforms (primarily CYP2C9) generates inactive metabolites, which undergo renal excretion. Less than 1% is excreted unchanged .

ParameterValueSource
Half-life (t₁/₂β)5.6 ± 2.7 minutes
Clearance10–12 mL/kg/min
Active MetabolitesNone

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